REACTION_SMILES
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[Br:1][CH2:2][c:3]1[c:4]([N+:13](=[O:14])[O-:15])[c:5]([C:6](=[O:7])[O:8][CH3:9])[cH:10][cH:11][cH:12]1.[CH3:16][N+:17]1([O-:18])[CH2:19][CH2:21][O:20][CH2:22][CH2:23]1.[CH3:24][C:25]#[N:26].[CH3:27][CH2:28][O:29][C:30]([CH3:31])=[O:32]>>[CH:2]([c:3]1[c:4]([N+:13](=[O:14])[O-:15])[c:5]([C:6](=[O:7])[O:8][CH3:9])[cH:10][cH:11][cH:12]1)=[O:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cccc(CBr)c1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[N+]1([O-])CCOCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Type
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product
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Smiles
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COC(=O)c1cccc(C=O)c1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |